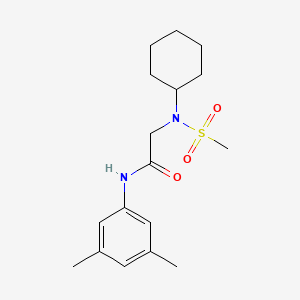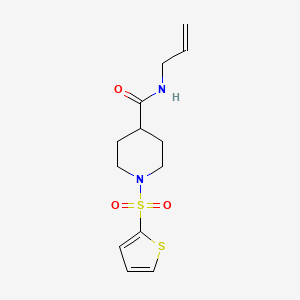
N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 057148B, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of glycine receptor antagonists and has shown potential in treating various neurological disorders.
Wissenschaftliche Forschungsanwendungen
N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B has been studied extensively for its potential therapeutic applications in various neurological disorders, including epilepsy, chronic pain, and anxiety. It has been shown to have a high affinity for glycine receptors, which are involved in the modulation of inhibitory neurotransmission in the central nervous system. Furthermore, N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B has been found to be highly selective for the alpha3 subtype of glycine receptors, which are predominantly expressed in the spinal cord and brainstem.
Wirkmechanismus
The mechanism of action of N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B involves the inhibition of glycine receptors, which leads to the modulation of inhibitory neurotransmission in the central nervous system. Specifically, N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B binds to the alpha3 subtype of glycine receptors, which are involved in the regulation of pain, anxiety, and motor function. By blocking these receptors, N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B has the potential to alleviate symptoms associated with various neurological disorders.
Biochemical and Physiological Effects
N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B has been shown to have significant biochemical and physiological effects in preclinical studies. It has been found to reduce pain and anxiety in animal models, as well as improve motor function in mice with spinal cord injury. Furthermore, N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B has been shown to have a low potential for toxicity, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B for lab experiments is its high selectivity for the alpha3 subtype of glycine receptors. This allows for more precise targeting of specific neurological pathways and reduces the potential for off-target effects. However, one limitation of N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the development of N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B. One potential application is in the treatment of chronic pain, where it has shown promising results in preclinical studies. Additionally, N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B may have potential in the treatment of anxiety disorders, as it has been shown to reduce anxiety in animal models. Further research is needed to determine the safety and efficacy of N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B in humans, as well as to explore its potential in other neurological disorders.
Synthesemethoden
The synthesis of N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B involves several steps, including the formation of the cyclohexylamine intermediate, followed by the addition of the 3,5-dimethylphenyl group, and finally, the introduction of the methylsulfonyl group. The process yields a white crystalline solid with a purity of over 99%.
Eigenschaften
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-13-9-14(2)11-15(10-13)18-17(20)12-19(23(3,21)22)16-7-5-4-6-8-16/h9-11,16H,4-8,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYUAKFNGDUCGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5794768.png)


![6-phenyl-2-{[2-(1-piperidinyl)ethyl]thio}nicotinonitrile](/img/structure/B5794791.png)
![1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5794797.png)
![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5794812.png)
![4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5794822.png)



![2-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5794871.png)
![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5794877.png)

![5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole](/img/structure/B5794894.png)